2-Methylpropyl furan-3-propionate

Flavor regulation FEMA GRAS JECFA

2-Methylpropyl furan-3-propionate (CAS 93963-70-3), IUPAC name 2-methylpropyl 3-(furan-3-yl)propanoate, is a furan-based ester with molecular formula C11H16O3 and molecular weight 196.24 g/mol. It is a structural regioisomer of the widely used flavoring agent isobutyl 2-furanpropionate (FEMA 2198, CAS 105-01-1), differing only in the position of the propanoate ester side chain on the furan ring (3-position versus 2-position).

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 93963-70-3
Cat. No. B12653411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropyl furan-3-propionate
CAS93963-70-3
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)CCC1=COC=C1
InChIInChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3
InChIKeyFDUJDSSSKYHAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl Furan-3-Propionate CAS 93963-70-3: Chemical Identity and Core Properties for Procurement


2-Methylpropyl furan-3-propionate (CAS 93963-70-3), IUPAC name 2-methylpropyl 3-(furan-3-yl)propanoate, is a furan-based ester with molecular formula C11H16O3 and molecular weight 196.24 g/mol . It is a structural regioisomer of the widely used flavoring agent isobutyl 2-furanpropionate (FEMA 2198, CAS 105-01-1), differing only in the position of the propanoate ester side chain on the furan ring (3-position versus 2-position) [1]. The compound is listed under EINECS 300-814-9 and is primarily referenced in chemical supply contexts as a research chemical, synthetic intermediate, or specialty fragrance ingredient .

Why 2-Methylpropyl Furan-3-Propionate Cannot Be Generically Substituted by 2-Furan Isomer Flavor Esters


Despite sharing the identical molecular formula (C11H16O3) and ester functional group with its 2-furan regioisomer isobutyl 2-furanpropionate (FEMA 2198), the substitution position on the furan ring critically alters this compound's regulatory, toxicological, and physicochemical profile. The 2-furan isomer possesses FEMA GRAS status, JECFA number 1514, and is listed under FDA 21 CFR 172.515 for food use, whereas no food-use regulatory approval has been identified for the 3-furan isomer [1]. Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has explicitly flagged genotoxicity concerns for 2-substituted furan flavoring agents due to metabolic activation to reactive intermediates, concerns that are structurally linked to the 2-position substitution pattern [2]. These differences mean that the two regioisomers are not interchangeable in applications where food regulatory compliance or toxicological profile is a selection criterion. Below, quantitative evidence dimensions substantiate this differentiation.

2-Methylpropyl Furan-3-Propionate: Quantified Differentiation Evidence Against Isobutyl 2-Furanpropionate and Other Analogs


Regulatory Status: FEMA GRAS and JECFA Approval — 2-Methylpropyl Furan-3-Propionate vs. Isobutyl 2-Furanpropionate

Isobutyl 2-furanpropionate (CAS 105-01-1) is registered as FEMA 2198 and JECFA 1514, listed under FDA 21 CFR 172.515, and approved as a synthetic flavoring substance in food in the United States, European Union (FL No. 13.024), and China (GB 2760, No. S1191) [1]. In contrast, 2-methylpropyl furan-3-propionate (CAS 93963-70-3) has no FEMA number, no JECFA number, and is absent from these food additive regulatory lists . This constitutes a binary regulatory differentiation: one regioisomer is globally approved for food use; the other is not.

Flavor regulation FEMA GRAS JECFA Food additive safety

JECFA Genotoxicity Concern: Metabolic Activation Risk for 2-Substituted Furans Versus 3-Furan Regioisomer

The JECFA 65th meeting (2005) noted 'extensive positive genotoxicity data for several members of this group of flavouring agents related to furan,' attributing concern to metabolic epoxidation of the furan ring and formation of a reactive 2-ene-1,4-dicarbonyl intermediate [1]. The Committee specifically concluded that the Procedure for Safety Evaluation could not be applied to the 2-substituted furan group due to unresolved toxicological concerns and requested studies on 'the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules' [2]. 2-Methylpropyl furan-3-propionate, bearing the propanoate chain at the 3-position, falls outside the group of 2-substituted furans explicitly flagged by JECFA, although dedicated safety data for the 3-isomer are not available in the public domain.

Genotoxicity Furan metabolism JECFA safety evaluation Regioisomer toxicology

Boiling Point Differential: 2-Methylpropyl Furan-3-Propionate (281.8°C) vs. Isobutyl 2-Furanpropionate (~248-273°C)

2-Methylpropyl furan-3-propionate has a reported boiling point of 281.8°C at 760 mmHg . Isobutyl 2-furanpropionate (CAS 105-01-1) has a reported boiling point of approximately 248°C at 760 mmHg (one source) or 273.13°C (rough estimate) . Even using the higher estimate for the 2-isomer, the 3-furan isomer exhibits a higher boiling point by approximately 8.7°C, suggesting lower volatility and potentially different handling and application characteristics.

Boiling point Volatility Distillation Physicochemical property

Flash Point Safety Differential: 124.2°C (3-Furan Isomer) vs. 106.6°C (2-Furan Isomer)

The flash point of 2-methylpropyl furan-3-propionate is reported as 124.2°C , while isobutyl 2-furanpropionate has a reported flash point of 106.6°C . This 17.6°C higher flash point for the 3-furan isomer may translate to a marginally safer handling and storage profile with respect to flammability classification.

Flash point Safety handling Transport classification Flammability

Hydrophobicity (LogP) and Polar Surface Area Comparison Between Furan Regioisomers

2-Methylpropyl furan-3-propionate has a computed LogP of 2.41 and polar surface area (PSA) of 39.44 Ų . Its 2-furan regioisomer is reported with LogP values ranging from 2.41 (ChemSrc) to 3.00 (SIELC) [1]. While both compounds share identical molecular formula and PSA, the 2-furan isomer may exhibit higher lipophilicity depending on the measurement method, which could influence membrane permeability, formulation partitioning behavior, and odor release kinetics.

LogP Hydrophobicity PSA Partition coefficient

Optimal Procurement Scenarios for 2-Methylpropyl Furan-3-Propionate Based on Differentiated Evidence


Non-Food Fragrance Development Requiring Furan Ester Notes Without Food-Grade Regulatory Constraints

For fragrance formulations in personal care, fine fragrance, or household products where food regulatory approval (FEMA GRAS) is not required, 2-methylpropyl furan-3-propionate offers a furan-based ester option structurally distinct from the regulated 2-furan isomer. Its higher boiling point (281.8°C vs. ~248-273°C) suggests greater substantivity on skin or fabric, making it suitable for longer-lasting fragrance applications [1]. The compound's EINECS 300-814-9 listing confirms its identity for non-food chemical inventories in the EU.

Research Tool for Investigating Furan Positional Isomer Effects on Metabolism and Toxicity

JECFA has explicitly requested studies on 'the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules' [1]. 2-Methylpropyl furan-3-propionate, as a 3-substituted furan regioisomer of the widely studied 2-substituted flavor agents, serves as an ideal comparator compound for academic and contract research laboratories investigating structure-toxicity relationships of furan-containing esters. Its distinct EINECS number (300-814-9 vs. 203-261-0 for the 2-isomer) ensures clear chemical identity in experimental records.

Synthetic Intermediate for 3-Substituted Furan Derivatives in Medicinal or Agrochemical Chemistry

The 3-furanpropanoate scaffold is a valuable building block in organic synthesis. 2-Methylpropyl furan-3-propionate can serve as a protected or latent form of 3-furanpropanoic acid in synthetic sequences, where the isobutyl ester offers a balance of stability and cleavability. Its higher flash point (124.2°C vs. 106.6°C) and higher boiling point compared to the 2-furan isomer may provide marginally safer handling during laboratory-scale reactions and solvent evaporation steps .

Specialty Industrial Flavor Formulation in Jurisdictions Where FEMA/JECFA Approval Is Not Required

In certain non-U.S./EU markets or in industrial flavor applications (e.g., tobacco, non-consumable oral products) where FEMA GRAS status is not a procurement prerequisite, 2-methylpropyl furan-3-propionate may offer a cost-effective furan ester alternative. Its absence from the JECFA-flagged 2-substituted furan group, coupled with its distinct LogP profile (2.41), may make it attractive for formulations requiring specific partition behavior. However, users must independently verify local regulatory acceptability [1].

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